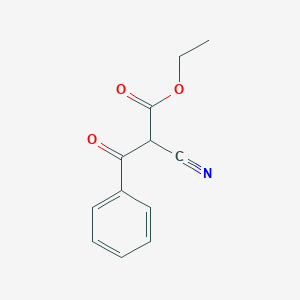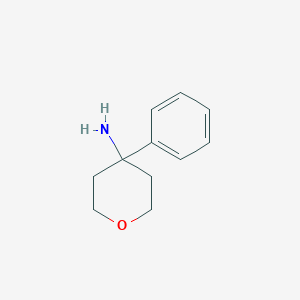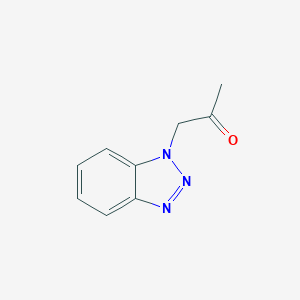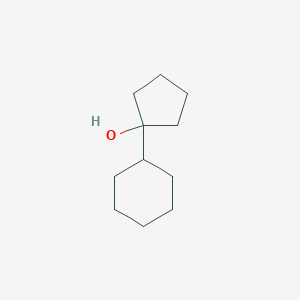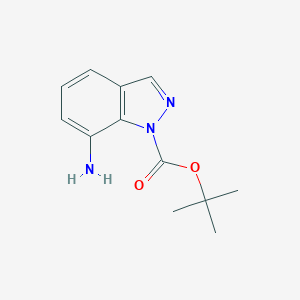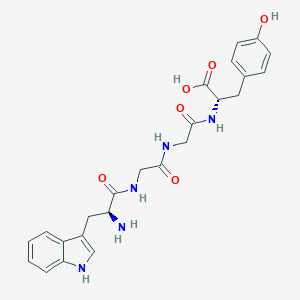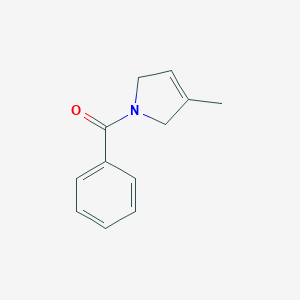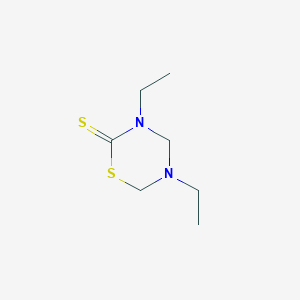
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The exact mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. It has also been shown to have a neuroprotective effect, with potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- in lab experiments is its relatively simple synthesis method. It can be synthesized using readily available starting materials and reagents. Another advantage is its potential as a multi-targeted agent, with various biological activities. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its biological activities.
Orientations Futures
There are several future directions for the study of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl-. One area of interest is the development of more potent analogs with improved biological activities. Another area of interest is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its biological activities.
Conclusion:
In conclusion, 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research. It exhibits various biological activities, including cytotoxicity against cancer cells, anti-inflammatory activity, and neuroprotective effects. Further studies are needed to fully understand its mechanism of action and optimize its biological activities.
Méthodes De Synthèse
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- can be achieved through various methods. One of the commonly used methods involves the reaction of ethyl hydrazinecarbodithioate with ethyl acetoacetate in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain the final product. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as an antitumor agent. Studies have shown that this compound exhibits cytotoxic activity against a variety of cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, with promising results.
Propriétés
Numéro CAS |
14318-35-5 |
|---|---|
Nom du produit |
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-diethyl- |
Formule moléculaire |
C7H14N2S2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
3,5-diethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-5-9(4-2)7(10)11-6-8/h3-6H2,1-2H3 |
Clé InChI |
OHCTUHSHPBLSJY-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=S)SC1)CC |
SMILES canonique |
CCN1CN(C(=S)SC1)CC |
Autres numéros CAS |
14318-35-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



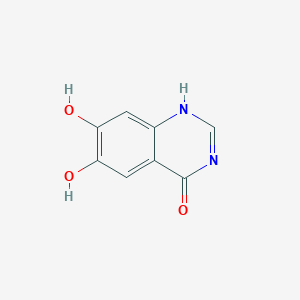
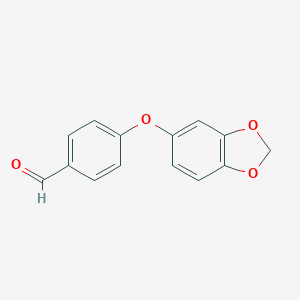
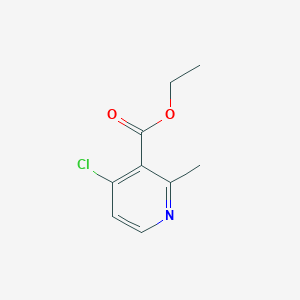
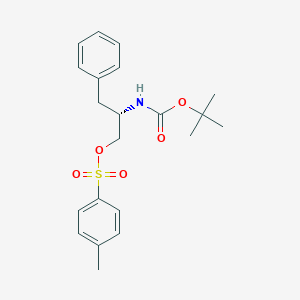
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
